N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound is a heterocyclic carboxamide derivative featuring a pyrazolo[3,4-b]pyridine core, substituted with a 2,3-dihydrobenzo[b][1,4]dioxin group, a 1,1-dioxidotetrahydrothiophen moiety, a furan-2-yl ring, and a methyl group. The 1,1-dioxidotetrahydrothiophen group enhances polarity and solubility, while the dihydrobenzodioxin and furan moieties may contribute to π-π interactions in biological systems .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-14-22-17(24(29)25-15-4-5-20-21(11-15)34-9-8-33-20)12-18(19-3-2-7-32-19)26-23(22)28(27-14)16-6-10-35(30,31)13-16/h2-5,7,11-12,16H,6,8-10,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGPMSWBQQGUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC5=C(C=C4)OCCO5)C6CCS(=O)(=O)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 366.43 g/mol. Its structural components include:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for potential anticancer properties.
- Pyrazolo[3,4-b]pyridine core : Associated with various biological activities including anti-inflammatory and antitumor effects.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of key cellular pathways related to cancer cell proliferation and survival. For instance:
- Aryl Hydrocarbon Receptor (AhR) Interaction : Dioxin-like compounds can activate AhR, leading to the expression of enzymes that may either detoxify carcinogens or contribute to carcinogenic processes depending on the context .
Antioxidant Properties
The presence of furan and thiophene groups in the structure suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders.
In Vitro Studies
Several studies have been conducted to assess the biological activity of similar compounds:
- Anticancer Efficacy : A study demonstrated that related dibenzofuran derivatives exhibited cytotoxic effects on cancer cell lines such as Hep-G2 and MDA-MB-231 with IC50 values indicating significant potency against these cells .
- Mechanistic Insights : The activation of AhR by dioxin-like compounds has been shown to lead to both protective and harmful effects in cellular systems depending on dosage and exposure duration .
Case Studies
A notable case study involved the synthesis and evaluation of dibenzofuran derivatives that showed promising anticancer activity through apoptosis induction in various cancer cell lines. The derivatives were tested against multiple targets revealing a diverse range of biological activities .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituents of the target compound with analogs:
Key Observations :
- The target compound’s 1,1-dioxidotetrahydrothiophen group distinguishes it from analogs with thioethers (e.g., AZ331, AZ257), offering superior solubility and metabolic stability .
- The furan-2-yl group is a shared feature with AZ331 and AZ257, suggesting conserved aromatic interaction capabilities in biological systems .
NMR Analysis:
- highlights that substituents in regions analogous to the target compound’s dihydrobenzodioxin and sulfone groups (e.g., positions 29–36 and 39–44) cause distinct chemical shifts. For example, the sulfone’s electron-withdrawing effect likely deshields nearby protons, altering δ values compared to non-sulfonated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
